Home > Products > Screening Compounds P133439 > (6-Methoxy-9h-purin-9-yl)acetic acid
(6-Methoxy-9h-purin-9-yl)acetic acid - 6298-52-8

(6-Methoxy-9h-purin-9-yl)acetic acid

Catalog Number: EVT-3192154
CAS Number: 6298-52-8
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(6-Methoxy-9H-purin-9-yl)acetic acid is a purine derivative. Purines are a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. [] Purine derivatives are ubiquitous in nature and play vital roles in various biological processes. [] (6-Methoxy-9H-purin-9-yl)acetic acid, specifically, serves as a key building block in synthesizing more complex molecules for scientific research. []

{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid

  • Compound Description: This compound serves as a precursor in the synthesis of peptide nucleic acid (PNA) adenine monomers and oligomers. []
  • Relevance: Both this compound and (6-Methoxy-9H-purin-9-yl)acetic acid share a core 9H-purin-9-yl}acetic acid structure. The key difference lies in the substitution at the 6-position of the purine ring. In {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid, this position is modified with a (4-Methoxybenzoyl)amino group, while in (6-Methoxy-9H-purin-9-yl)acetic acid, it is a methoxy group. This structural similarity highlights the versatility of the purine scaffold for modification and application in different chemical and biological contexts. []
  • Compound Description: This compound, also known as the R-enantiomer of the ganciclovir monophosphate isostere (BW2482U89, SR3745), displays potent and selective in vitro activity against human cytomegalovirus. Notably, the R-enantiomer shows higher activity than its racemic counterpart. []
  • Relevance: This compound exhibits significant structural similarities to (6-Methoxy-9H-purin-9-yl)acetic acid. Both molecules share a core 9H-purine structure with an attached side chain. While (6-Methoxy-9H-purin-9-yl)acetic acid has a methoxy group at the 6-position and an acetic acid side chain at the 9-position of the purine ring, the R-enantiomer of ganciclovir monophosphate isostere has an amino group at the 2-position, an oxo group at the 6-position, and a longer, phosphorylated side chain at the 9-position. Despite these differences, the shared purine moiety suggests a potential for shared chemical properties or biological activities. []

(1-(6-Amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic Acid (FPMPA)

  • Compound Description: This compound represents a fluorine-18 labeled analog of Tenofovir, an active metabolite of Tenofovir DF, a drug commonly used in multidrug therapy for HIV. FPMPA possesses a chiral center and exhibits significant differences in antiviral activity between its S- and R-isomers. The S-isomer of FPMPA demonstrates significantly greater antiviral potency compared to the R-isomer. []
  • Relevance: FPMPA shares a close structural resemblance to (6-Methoxy-9H-purin-9-yl)acetic acid. Both compounds contain a central 9H-purine moiety with a 6-amino group and a substituted propyl chain linked to the 9-position. The difference lies in the side chain modifications. FPMPA includes a fluorine atom and a phosphonic acid group in its side chain, while (6-Methoxy-9H-purin-9-yl)acetic acid features a methoxy group and an acetic acid moiety. This comparison highlights the impact of subtle structural variations on biological activity within a series of closely related purine analogs. []

9-{2-[Bis(pivaloyloxymethoxy)phosphinylmethoxy]ethyl}adenine (Adefovir Dipivoxil, AD)

  • Compound Description: Adefovir dipivoxil is an antiviral drug utilized in the treatment of chronic hepatitis B. It functions as a nucleotide reverse transcriptase inhibitor, effectively interrupting the replication process of the hepatitis B virus. []
  • Relevance: Adefovir Dipivoxil exhibits a strong structural similarity to (6-Methoxy-9H-purin-9-yl)acetic acid. Both compounds share a core adenine structure (6-amino-purine) with an extended side chain at the 9-position. While (6-Methoxy-9H-purin-9-yl)acetic acid has a methoxy group at the 6-position and an acetic acid side chain, Adefovir Dipivoxil features a more complex side chain containing a phosphonate group masked with pivaloyloxymethyl groups for improved oral bioavailability. Despite the differences in side chain complexity, the shared adenine core highlights their close structural relationship. []
  • Compound Description: This compound is a specifically designed 5′-C-phosphonate analog of S,S-IsoddA, a potent anti-HIV compound. The 5′-C-phosphonate modification is strategically introduced to bypass the crucial initial intracellular phosphorylation step typically required for nucleoside analog activation. []
  • Relevance: The S,S-IsoddA 5'-C-phosphonate analog shares a notable structural similarity with (6-Methoxy-9H-purin-9-yl)acetic acid. Both compounds are built upon a central adenine (6-amino-purine) scaffold. While (6-Methoxy-9H-purin-9-yl)acetic acid has a methoxy group at the 6-position and an acetic acid side chain, the S,S-IsoddA 5'-C-phosphonate analog features a tetrahydrofuran ring directly attached to the 9-position of the adenine, followed by a methylene phosphonic acid moiety. This comparison highlights the structural diversity possible within the realm of purine-based antiviral agents. []

5'-Methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofurans

  • Compound Description: This series of compounds, with various substituents at the 6-position of the purine ring (H, Cl, I, CH3, NH2, SH, > C=O), were synthesized and investigated as potential antitumor agents. []
  • Relevance: These compounds are structurally related to (6-Methoxy-9H-purin-9-yl)acetic acid due to the shared 9H-purin-9-yl)methyl core structure. The key difference lies in the presence of a 2'-oxo-3'-methylenetetrahydrofuran ring system linked to the methyl group in these analogs, while (6-Methoxy-9H-purin-9-yl)acetic acid has an acetic acid moiety. This modification highlights the exploration of different substituents and ring systems linked to the purine core for potential antitumor activity. []
Overview

(6-Methoxy-9H-purin-9-yl)acetic acid is a chemical compound with the molecular formula C8H8N4O3 and a molecular weight of 208.18 g/mol. It is categorized as a purine derivative, which is significant in both chemical and biological research. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Source and Classification

The compound can be synthesized from 6-methoxypurine through a nucleophilic substitution reaction with chloroacetic acid under basic conditions. It falls under the category of purine analogs, which are essential in various biochemical processes, including nucleic acid synthesis and cellular signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of (6-Methoxy-9H-purin-9-yl)acetic acid typically involves the following steps:

  1. Reagents: The primary reagents used are 6-methoxypurine and chloroacetic acid.
  2. Reaction Conditions: The reaction is conducted in an aqueous medium with a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution of the chloro group by the purine moiety.
  3. Temperature: The reaction mixture is often heated to accelerate the process.
  4. Purification: Post-reaction, the product is purified using crystallization or chromatography techniques to obtain high yield and purity.

Industrial production methods mirror laboratory techniques but are scaled up for higher efficiency and output.

Molecular Structure Analysis

The molecular structure of (6-Methoxy-9H-purin-9-yl)acetic acid features a purine base with a methoxy group at position 6 and an acetic acid moiety attached at position 9. The structural representation can be described as follows:

  • Chemical Formula: C8H8N4O3
  • Molecular Weight: 208.18 g/mol
  • Structure: The compound consists of a fused double-ring structure typical of purines, with functional groups that enhance its reactivity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

(6-Methoxy-9H-purin-9-yl)acetic acid is involved in various chemical reactions, including:

  1. Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can undergo reduction to yield alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The methoxy group can be substituted by other nucleophiles, allowing for the introduction of diverse functional groups into its structure.

These reactions expand the utility of (6-Methoxy-9H-purin-9-yl)acetic acid in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for (6-Methoxy-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This compound may inhibit enzymes involved in nucleotide metabolism, thereby influencing cellular processes related to growth and replication. Its ability to modulate these pathways makes it a candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizers.
  • Reactivity: Engages readily in nucleophilic substitution reactions due to the presence of reactive functional groups.

Relevant data on these properties are crucial for handling and application in research settings.

Applications

(6-Methoxy-9H-purin-9-yl)acetic acid has several scientific uses:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules, particularly those involving purine structures.
  2. Biology: Investigated for its potential biological activities, including effects on enzyme function and cellular metabolism.
  3. Medicine: Ongoing research aims to explore its therapeutic applications, especially regarding antiviral and anticancer properties .
Introduction to Purine-Acetic Acid Conjugates in Nucleic Acid Chemistry

Purine-acetic acid conjugates represent a specialized class of nucleobase hybrids where the inherent biological activity of purines is synergistically combined with the versatile reactivity and conformational flexibility of acetic acid linkers. These molecular hybrids occupy a critical niche in medicinal chemistry and nucleic acid research due to their unique capacity to bridge nucleobase functionality with diverse molecular platforms. The prototypical compound (6-Methoxy-9H-purin-9-yl)acetic acid exemplifies this hybrid architecture, featuring a methoxy-substituted purine system covalently tethered via N9 to an acetic acid functional group. This molecular configuration preserves the hydrogen-bonding capabilities essential for nucleobase recognition while introducing steric and electronic modifications that profoundly alter its biochemical behavior. The acetic acid moiety serves as a molecular handle, enabling conjugation to peptides, oligonucleotides, solid supports, and other pharmacophores through amidation, esterification, or metal-coordination chemistry [3] . These conjugates have become indispensable in developing nucleotide-based therapeutics, nucleobase-functionalized materials, and biochemical probes where controlled spatial presentation of the nucleobase is paramount.

Structural Significance of N9-Substituted Purine Derivatives

The regiochemistry of purine substitution governs biological activity and molecular recognition, with N9-attachment representing the biologically relevant configuration for nucleoside formation. This regioselectivity is paramount because:

  • Glycosidic Bond Mimicry: The -CH₂-COOH moiety in (6-Methoxy-9H-purin-9-yl)acetic acid spatially and electronically approximates the C1'-N9 glycosidic bond in natural purine nucleosides, maintaining the nucleobase orientation essential for recognition by enzymes and nucleic acids .
  • Regiochemical Control: Synthetic methodologies employing protective strategies or Lewis acid catalysts (e.g., SnCl₄, TMSOTf) achieve >95% N9-selectivity in purine alkylations, effectively suppressing N7-isomer formation that disrupts molecular recognition . This selectivity is critical because N7-regioisomers exhibit distorted base-pairing geometries and reduced biological activity.
  • Conformational Dynamics: Molecular modeling reveals that the acetic acid tether permits rotational freedom around the C9-N and C-CO bonds, enabling adaptive conformations during macromolecular interactions. This flexibility contrasts with the constrained conformation of ribose-containing nucleosides, potentially enhancing binding entropy in target interactions [3] [8].
  • Electronic Modulation: The electron-withdrawing carboxymethyl group at N9 perturbs the purine π-system, decreasing electron density at C8 and N7 while increasing acidity of N1-H. These alterations significantly impact metal-coordination chemistry and hydrogen-bonding patterns relative to unsubstituted purines [6].

Table 1: Comparative Analysis of Purine Substitution Patterns in Nucleic Acid Chemistry

Substitution PositionBiological ConsequenceRecognition FidelitySynthetic Accessibility
N9 (native conformation)Maintains Watson-Crick face orientationHighModerate (requires regiocontrol)
N7Distorts purine geometry, disrupts H-bondingLowHigh (thermodynamic product)
C8Alters H-bond acceptor capacityVariableModerate
N1Blocks Hoogsteen edgeLowLow

Role of Methoxy-Substituted Purine Analogs in Nucleobase Modification

The methoxy substituent at C6 fundamentally alters the electronic character and recognition properties of the purine ring:

  • Steric and Electronic Effects: The 6-methoxy group (-OCH₃) exhibits strong σ-donor and moderate π-acceptor character, elevating electron density at N1 and C2 while reducing it at C4 and C5. This redistribution decreases basicity at N1 and increases resistance to electrophilic attack at C8 compared to 6-aminopurines (adenine analogs) [2] [6]. The methoxy oxygen's steric bulk (van der Waals radius ~2.0 Å) also hinders approach of bulky reagents or protein side chains to the Watson-Crick edge.
  • Hydrogen-Bonding Alterations: Unlike adenine's exocyclic amine (-NH₂), which acts as both H-bond donor and acceptor, the 6-methoxy group functions exclusively as a H-bond acceptor. This modification transforms the recognition profile from adenine-like to hypoxanthine-like, enabling selective pairing with cytosine or uracil derivatives rather than thymine . The diminished donor capacity makes these analogs resistant to deamination enzymes that target adenine.
  • Applications in Nucleobase Protection: The 6-methoxy group serves as a versatile protecting strategy during oligonucleotide synthesis. Unlike traditional benzoyl protection, the methoxy group is stable under both acidic and basic conditions yet readily removed by nucleophiles (e.g., thiophenolate) without strand degradation [3]. This stability is evidenced in PNA monomer syntheses where 6-methoxy-protected adenine derivatives withstand coupling and deprotection conditions that cleave N⁶-benzoyl groups [3].
  • Spectroscopic Probes: The electron-donating methoxy group induces a characteristic bathochromic shift in UV absorption (λₘₐₓ ≈ 270 nm) compared to adenine (λₘₐₓ ≈ 260 nm). This spectral distinction enables real-time monitoring of conjugation reactions and enzymatic processing without additional chromophores [3].

Table 2: Functional Comparison of C6-Substituted Purine Derivatives

C6 SubstituentH-bonding ProfileEnzymatic StabilityUV λₘₐₓ (nm)Primary Applications
-NH₂ (Adenine)Donor/AcceptorLow (deaminase-sensitive)260Natural nucleotide synthesis
-OCH₃Acceptor onlyHigh270Stable analogs, enzymatic probes
-H (Hypoxanthine)Acceptor onlyModerate248Metabolic studies
-SCH₃Weak acceptorHigh290Photo-crosslinking

Historical Development of Purine-Acetic Acid Hybrid Scaffolds

The synthesis of purine-acetic acid hybrids has evolved through three distinct phases, driven by advances in regiocontrol and conjugation chemistry:

  • Early Alkylation Strategies (1970s-1990s):Initial syntheses relied on direct N-alkylation of purine salts with haloacetates under basic conditions. These methods suffered from poor N9/N7 regioselectivity (<4:1 ratio) and required tedious chromatographic separation of isomers. For 6-methoxy derivatives, additional challenges included competitive O-alkylation of the methoxy group and hydrolysis sensitivity. The Robins-Hatfield mercury-assisted alkylation (1980) improved N9-selectivity for unsubstituted purines but proved incompatible with acid-sensitive 6-methoxy purines due to demethylation .

  • Protection-Scheme Evolution (1990s-2010s):Breakthroughs came with orthogonal protection strategies, notably exemplified in PNA monomer synthesis. The seminal work by Kovács (2004) demonstrated a high-yield (90%) route to protected analogs using tert-butyl (6-amino-9H-purin-9-yl)acetate. Key innovations included:

  • Transient N⁶,N⁶-dianisoylation for solubility and regiocontrol
  • Acid-labile tert-butyl ester protection of the acetic acid moiety
  • Single-step deprotection/anisoyl cleavage using trifluoroacetic acidThis approach maintained the acid-sensitive 6-methoxy group while enabling selective carboxylate activation [3]. Parallel developments introduced silyl-protected carboxylates and photolabile groups (e.g., o-nitrobenzyl) for solid-phase applications.
  • Contemporary Multi-Component Reactions (2020-Present):State-of-the-art syntheses employ Lewis acid-catalyzed one-pot assemblies. A notable example utilizes trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalysis in acetonitrile, enabling three-component coupling of purines, acetals, and anhydrides at ambient temperature within 15 minutes. This method achieves:
  • 83% isolated yield for 6-chloropurine acetic acid conjugates
  • Complete N9-regioselectivity (no detectable N7 isomers)
  • Broad substrate tolerance for diverse purines including 6-methoxy derivatives
  • Compatibility with branched aliphatic and cyclic acetalsThe optimized conditions (MeCN solvent, rt, 15 min) represent a 10-fold rate acceleration over traditional methods while eliminating pre-functionalization steps .

Table 3: Evolution of Synthetic Approaches to Purine-Acetic Acid Hybrids

Synthetic EraRepresentative MethodYield (%)N9:N7 RatioKey Limitations
Direct Alkylation (1980s)Hg(CN)₂-assisted alkylation with BrCH₂COOEt84-8920:1Mercury contamination, moderate yields
Protection-Directed (2000s)tert-Butyl ester protection/N⁶-dianisoylation90>99:1Multi-step sequence, acidic deprotection
Catalytic Multi-Component (2020s)TMSOTf-catalyzed 3-component coupling83-88>99:1Requires anhydrous conditions

Properties

CAS Number

6298-52-8

Product Name

(6-Methoxy-9h-purin-9-yl)acetic acid

IUPAC Name

2-(6-methoxypurin-9-yl)acetic acid

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C8H8N4O3/c1-15-8-6-7(9-3-10-8)12(4-11-6)2-5(13)14/h3-4H,2H2,1H3,(H,13,14)

InChI Key

KXRNTXGADSNVIH-UHFFFAOYSA-N

SMILES

COC1=NC=NC2=C1N=CN2CC(=O)O

Canonical SMILES

COC1=NC=NC2=C1N=CN2CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.